molecular formula C8H17N3 B13750638 1-(Pyrrolidin-1-yl)piperazine CAS No. 561318-37-4

1-(Pyrrolidin-1-yl)piperazine

Cat. No.: B13750638
CAS No.: 561318-37-4
M. Wt: 155.24 g/mol
InChI Key: WIWPIRZRRZBJJW-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)piperazine is a heterocyclic compound that features both pyrrolidine and piperazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-1-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and photocatalytic synthesis have been employed to prepare piperazine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-1-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Various amines and halides are used in substitution reactions.

Major Products: The major products formed from these reactions include pyrrolidin-2-ones, iodopyrroles, and other functionalized derivatives .

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule.

Similar Compounds:

Uniqueness: this compound is unique due to its dual-ring structure, combining the properties of both pyrrolidine and piperazine. This combination enhances its versatility and potential for various applications in drug discovery and development .

Properties

561318-37-4

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

1-pyrrolidin-1-ylpiperazine

InChI

InChI=1S/C8H17N3/c1-2-6-10(5-1)11-7-3-9-4-8-11/h9H,1-8H2

InChI Key

WIWPIRZRRZBJJW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)N2CCNCC2

Origin of Product

United States

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